

The Dual-Enzyme Inhibitory Mechanism of AM3102 (Nizubaglustat): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM3102

Cat. No.: B10768027

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LEIDEN, Netherlands – **AM3102**, also known as Nizubaglustat, is an investigational, orally available, and brain-penetrant small molecule that acts as a dual inhibitor of two key enzymes in the glycosphingolipid metabolic pathway: glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2). This novel mechanism of action positions **AM3102** as a promising substrate reduction therapy for a range of lysosomal storage disorders characterized by the accumulation of glycosphingolipids, including GM1 and GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases) and Niemann-Pick disease type C (NP-C).^{[1][2][3]}

Developed by Azafaros B.V., **AM3102** is designed to cross the blood-brain barrier to address the significant neurological manifestations of these devastating genetic diseases.^{[1][2]} The therapeutic rationale is to simultaneously decrease the production and accumulation of toxic glycosphingolipids, thereby alleviating cellular pathology and slowing disease progression.

Core Mechanism of Action: Dual Inhibition of GCS and GBA2

AM3102's primary mechanism of action is the potent and selective inhibition of two critical enzymes in glycosphingolipid metabolism.^[3]

- **Glucosylceramide Synthase (GCS):** This enzyme catalyzes the first committed step in the synthesis of most glycosphingolipids, transferring glucose from UDP-glucose to ceramide to

form glucosylceramide. By inhibiting GCS, **AM3102** reduces the overall production of glucosylceramide and its downstream derivatives, including gangliosides.

- Non-lysosomal Glucosylceramidase (GBA2): GBA2 is a beta-glucosidase located at the cytosolic face of the endoplasmic reticulum and Golgi apparatus that hydrolyzes glucosylceramide to glucose and ceramide. Inhibition of GBA2 by **AM3102** is thought to prevent the recycling of glucosylceramide back into the metabolic pool, further contributing to the reduction of substrate levels available for complex glycosphingolipid synthesis.

This dual inhibitory action provides a comprehensive approach to substrate reduction, aiming to restore cellular homeostasis in affected tissues, particularly in the central nervous system.

Biochemical Potency

AM3102 has demonstrated high potency for its target enzymes, as evidenced by the following half-maximal inhibitory concentrations (IC50):

Target Enzyme	IC50 (nM)
Glucosylceramide Synthase (GCS)	25
Non-lysosomal Glucosylceramidase (GBA2)	0.08
Acid Glucosylceramidase (GBA1)	200

Data sourced from publicly available information.

The significantly higher potency for GBA2 and GCS compared to the lysosomal glucosylceramidase (GBA1) suggests a favorable selectivity profile, minimizing the risk of interfering with the residual lysosomal function that may be present in patients.

Preclinical Evidence

Azafaros has presented compelling preclinical data for **AM3102** in various animal models of lysosomal storage disorders, demonstrating its potential for disease modification. These studies were presented at the 18th Annual WORLDSymposium™ in February 2022.^[1]

Sandhoff Disease Mouse Model

In a mouse model of Sandhoff disease, a form of GM2 gangliosidosis, treatment with **AM3102** resulted in a significant extension of survival and improvements in behavioral assessments.^[1] While specific quantitative data from this study is pending full publication, the findings suggest a profound impact on the disease course. For context, untreated Sandhoff disease mouse models typically have a median survival of approximately 17 weeks.

Niemann-Pick Type C (NP-C) Mouse Model

In a mouse model of NP-C, **AM3102** demonstrated sustained exposure in the brain and a corresponding pharmacodynamic effect.^[1] Treatment led to a reduction in tremors and a significant sparing of cerebellar Purkinje cells, which are typically depleted in this disease model.^[1]

Preclinical Model	Key Findings
Sandhoff Disease Mouse	- Significantly extended survival- Compelling improvements in behavioral assessments
Niemann-Pick Type C Mouse	- Sustained brain exposure- Reduced tremor levels- Significant sparing of cerebellar Purkinje cells

Qualitative summary of findings presented at WORLDSymposium 2022.

Clinical Development

AM3102 has progressed to clinical trials, with a focus on evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy volunteers and patient populations.

Phase 1 Study in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study of **AM3102** in healthy volunteers has been completed. The study assessed single and multiple ascending doses and demonstrated a positive safety and tolerability profile.^[1] Key findings include:

- Safety: The drug was well-tolerated at all tested dose levels.

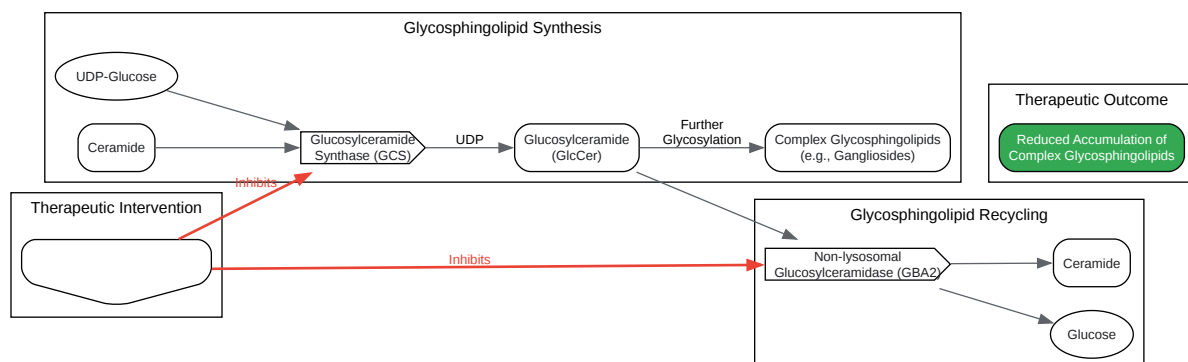
- Pharmacokinetics: The pharmacokinetic profile was consistent with expectations from preclinical data.
- Pharmacodynamics: Multiple doses of **AM3102** led to a marked and sustained reduction of glycolipids in the blood. Furthermore, a several-fold increase in glucosylceramide (GlcCer) was observed in the cerebrospinal fluid (CSF), indicating target engagement within the central nervous system.[\[1\]](#)

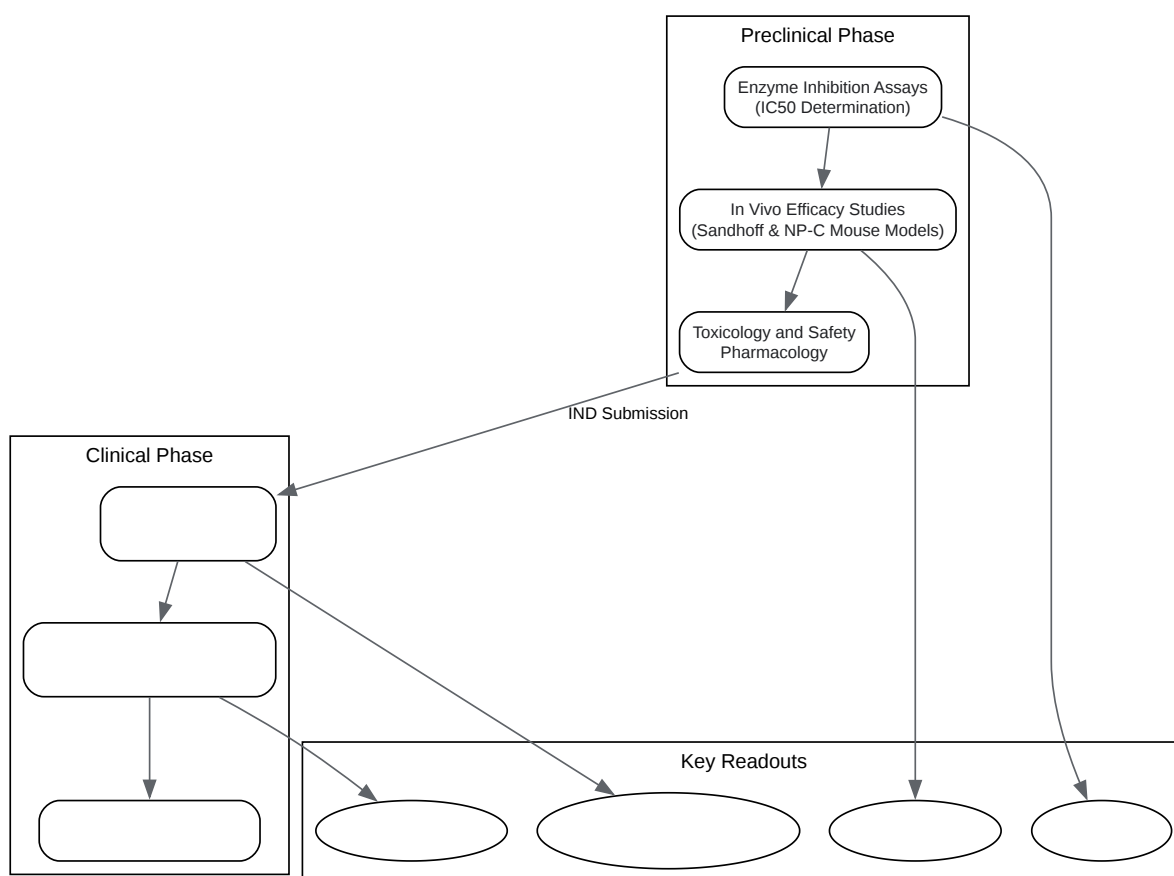
Phase 2 RAINBOW Study

A Phase 2 clinical trial, known as the RAINBOW study (NCT05758922), has been initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of two different doses of **AM3102** in patients with GM2 gangliosidosis and NP-C.[\[4\]](#)[\[5\]](#) This study is a randomized, double-blind, placebo-controlled trial.

Signaling Pathway and Experimental Workflows

AM3102 Mechanism of Action in Glycosphingolipid Metabolism





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- To cite this document: BenchChem. [The Dual-Enzyme Inhibitory Mechanism of AM3102 (Nizubaglustat): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768027#what-is-the-mechanism-of-action-of-am3102]

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